Didodecyl hydrogen phosphite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

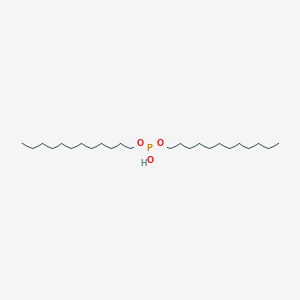

Didodecyl hydrogen phosphite is an organophosphorus compound with the chemical formula C24H51O3P. It is a colorless to pale yellow solid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is known for its lubricating properties, thermal stability, and ability to enhance surface tension .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Didodecyl hydrogen phosphite is typically synthesized through the reaction of phosphorus trichloride with dodecanol in the presence of an inert solvent . The reaction proceeds as follows:

PCl3+3C12H25OH→(C12H25O)2P(O)H+2HCl+C12H25Cl

The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous reaction of phosphorus trichloride with dodecanol in a reactor equipped with a cooling system to manage the exothermic nature of the reaction . The use of an inert solvent such as toluene helps in maintaining the reaction temperature and facilitates the separation of the product from by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Didodecyl hydrogen phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form didodecyl phosphate.

Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and dodecanol.

Substitution: It can react with alkyl halides to form alkyl phosphonates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Alkyl halides such as methyl iodide are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Didodecyl phosphate.

Hydrolysis: Phosphoric acid and dodecanol.

Substitution: Alkyl phosphonates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms of Action

Chemical Structure and Characteristics:

- DDHP is characterized by its long hydrophobic dodecyl chains, which enhance its surfactant properties. It typically appears as a viscous liquid or solid depending on temperature, with a melting point around 59 °C.

Mechanisms of Action:

- Surfactant Properties: DDHP alters the integrity of biological membranes, affecting cellular processes such as absorption and permeability. This property is crucial for drug delivery applications where it can encapsulate hydrophobic drugs.

- Complex Formation: The ability of DDHP to form stable complexes with metal ions enhances its antioxidant properties and contributes to its biological effects.

- Hydrolysis Products: The hydrolysis of DDHP yields phosphoric acid and dodecanol, which may play significant roles in various metabolic pathways involving phosphates.

Chemistry

DDHP is utilized as a reagent in the synthesis of various organophosphorus compounds. It is involved in chemical reactions such as oxidation to form didodecyl phosphate, hydrolysis to produce phosphoric acid and dodecanol, and substitution reactions with alkyl halides to create alkyl phosphonates.

Biology

In biological research, DDHP serves as a precursor for synthesizing biologically active phosphonates. Its surfactant properties allow it to modify membrane fluidity and permeability, facilitating drug uptake in cellular systems .

Medicine

DDHP is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs. Studies have shown that it can significantly improve drug bioavailability compared to traditional delivery methods .

Industry

In industrial applications, DDHP is used as an additive in lubricants, anti-corrosion agents, and stabilizers in polymer processing. Its properties make it suitable for enhancing thermal stability and surface tension in various formulations.

Case Study 1: Drug Delivery System

A study explored the use of DDHP as a carrier for hydrophobic drugs. Results indicated that DDHP could significantly improve drug solubility and bioavailability compared to traditional delivery methods. The encapsulation efficiency was notably high, demonstrating its potential to enhance therapeutic efficacy.

Case Study 2: Membrane Interaction

Research focused on the interaction of DDHP with lipid bilayers revealed that it could disrupt membrane integrity at certain concentrations, leading to increased permeability. This finding suggests a dual role for DDHP as both a facilitator of drug uptake and a potential disruptor of cellular homeostasis at higher concentrations.

Wirkmechanismus

The mechanism of action of didodecyl hydrogen phosphite involves its ability to form stable complexes with metal ions, which can enhance its antioxidant properties . It acts as a secondary antioxidant by decomposing hydroperoxides and preventing the propagation of free radical chain reactions . The formation of acidic hydrogen phosphates during hydrolysis further contributes to its antioxidant activity .

Vergleich Mit ähnlichen Verbindungen

- Didodecyl hydrogen phosphate

- Dioctyl hydrogen phosphite

- Dibutyl hydrogen phosphite

Comparison:

- Didodecyl hydrogen phosphite is unique due to its long alkyl chains, which provide enhanced lubricating properties and thermal stability compared to shorter-chain phosphites like dibutyl hydrogen phosphite .

- Didodecyl hydrogen phosphate is similar in structure but differs in its oxidation state and reactivity.

- Dioctyl hydrogen phosphite has shorter alkyl chains, resulting in different solubility and reactivity profiles .

Biologische Aktivität

Didodecyl hydrogen phosphite (DDHP), a compound with the molecular formula C24H51O4P, is a phosphate ester notable for its surfactant properties and potential applications in drug delivery systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

DDHP is characterized by its long hydrophobic dodecyl chains, which enhance its surfactant capabilities. It typically appears as a viscous liquid or solid depending on temperature, with a melting point around 59 °C. The compound's structure allows it to interact effectively with biological membranes, influencing permeability and fluidity.

Mechanisms of Biological Activity

The biological activity of DDHP can be attributed to several mechanisms:

- Surfactant Properties : DDHP alters cell membrane integrity, affecting cellular processes such as absorption and permeability. This property is crucial for drug delivery applications, where it can encapsulate hydrophobic drugs and facilitate their transport across membranes.

- Complex Formation : The ability of DDHP to form stable complexes with metal ions enhances its antioxidant properties and may contribute to its biological effects.

- Hydrolysis Products : The hydrolysis products of DDHP may play significant roles in metabolic pathways involving phosphates, further expanding its biological implications.

1. Effects on Biological Membranes

Studies have shown that DDHP significantly impacts membrane fluidity and permeability. For instance, it has been demonstrated to enhance the uptake of various drugs in cellular systems by modifying membrane characteristics.

2. Drug Delivery Applications

Research indicates that DDHP can be utilized in drug delivery systems due to its ability to encapsulate hydrophobic compounds effectively. This capability is particularly valuable in pharmaceuticals where solubility is a challenge.

3. Self-Assembling Properties

In combination with aluminum isopropoxide, DDHP forms self-assembled organogels that exhibit unique rheological properties. The structure and behavior of these gels depend on the ratio of aluminum to surfactant, indicating potential applications in material science .

Case Study 1: Drug Delivery System

A study investigated the use of DDHP as a carrier for hydrophobic drugs. Results indicated that DDHP could significantly improve drug solubility and bioavailability compared to traditional delivery methods. The encapsulation efficiency was notably high, demonstrating its potential in enhancing therapeutic efficacy.

Case Study 2: Membrane Interaction

Research focused on the interaction of DDHP with lipid bilayers revealed that it could disrupt membrane integrity at certain concentrations, leading to increased permeability. This finding suggests a dual role for DDHP as both a facilitator of drug uptake and a potential disruptor of cellular homeostasis at higher concentrations.

Comparative Analysis

The following table compares DDHP with related compounds based on their structural features and biological applications:

| Compound Name | Molecular Formula | Unique Features | Applications |

|---|---|---|---|

| This compound | C24H51O4P | Long dodecyl chains; effective surfactant | Drug delivery; membrane studies |

| Dodecyl phosphate | C12H27O4P | Shorter alkyl chain; commonly used surfactant | Emulsifying agent |

| Tridodecyl phosphate | C36H75O4P | Longer alkyl chains; higher hydrophobicity | Industrial applications |

Eigenschaften

IUPAC Name |

didodecyl hydrogen phosphite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBMDAHKYSRJFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(O)OCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.